molecular formula C9H17NO B1521379 2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol CAS No. 37031-10-0

2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol

Cat. No. B1521379
CAS RN: 37031-10-0
M. Wt: 155.24 g/mol
InChI Key: HXPVIWHGRGOQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol” is C9H17NO . Its molecular weight is approximately 155.24 g/mol .

Scientific Research Applications

Therapeutic Potential in Diabetes and Nonalcoholic Fatty Liver Disease (NAFLD)

2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol, as part of a compound formulation, has been evaluated for its therapeutic potential in treating conditions such as type 2 diabetes mellitus (T2DM) in conjunction with nonalcoholic fatty liver disease (NAFLD). A study investigated the clinical efficacy of this compound combined with metformin, revealing improvements in liver function and metabolic markers in patients with T2DM and NAFLD. This suggests that 2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol could contribute to non-toxic strategies that promote recovery of liver function and offer a broader application in managing liver-related metabolic diseases (Xiao Yuanyuan, 2011).

Modulation of Prostaglandin Concentrations

Another aspect of 2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol's application in scientific research is its potential impact on biochemical pathways, specifically in the modulation of prostaglandin concentrations. Research has shown that moderate doses of ethanol, possibly including derivatives like 2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol, can induce significant increases in prostacyclin (PGI2) concentrations. This effect, observed both in vitro and in vivo, highlights the compound's possible role in influencing vascular functions and inflammatory responses (R. Landolfi & M. Steiner, 1984).

Safe Use in Medical Environments

The safety profile of 2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol, particularly when used in formulations containing ethanol or other alcohols, has been a subject of research, especially regarding its transdermal absorption. A study aimed to understand the safe use of ethanol- and 2-propanol-containing disinfectants, which might include derivatives like 2-(Bicyclo[2.2.1]hept-2-ylamino)ethanol, found no clinically relevant enhancement of dermal absorption. This indicates the compound's potential safety in medical environments when used as part of disinfectant formulations (M. Kirschner et al., 2007).

properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-4-3-10-9-6-7-1-2-8(9)5-7/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPVIWHGRGOQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bicyclo[2.2.1]heptan-2-ylamino)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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